
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Cloro-1,2,2-trimetil-1,2-difenildisilano es un compuesto organosilícico con la fórmula molecular C15H19ClSi2. Se caracteriza por la presencia de dos átomos de silicio unidos a grupos fenilo y metilo, y uno de los átomos de silicio también está unido a un átomo de cloro. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-Cloro-1,2,2-trimetil-1,2-difenildisilano se puede sintetizar mediante la reacción de 1,2,2-trimetil-1,2-difenildisilano con gas cloro. La reacción generalmente ocurre bajo condiciones controladas para garantizar la cloración selectiva del átomo de silicio. El esquema de reacción general es el siguiente: [ \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)_2} + \text{Cl_2} \rightarrow \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)Cl} + \text{HCl} ]
Métodos de producción industrial: La producción industrial de 1-Cloro-1,2,2-trimetil-1,2-difenildisilano implica el uso de reactores a gran escala donde las condiciones de reacción, como la temperatura, la presión y la concentración de cloro, se controlan cuidadosamente para maximizar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como la destilación o la recristalización para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Cloro-1,2,2-trimetil-1,2-difenildisilano se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como alcóxidos o aminas, para formar nuevos compuestos organosilícicos.
Reacciones de oxidación: El compuesto se puede oxidar para formar silanoles o siloxanos.
Reacciones de reducción: La reducción del compuesto puede llevar a la formación de silanos con diferentes sustituyentes.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen alcóxidos de sodio o aminas, y las reacciones generalmente se llevan a cabo en solventes polares como tetrahidrofurano o dimetilformamida.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones suaves.
Reacciones de reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.
Principales productos formados:
Reacciones de sustitución: Formación de nuevos compuestos organosilícicos con diferentes grupos funcionales.
Reacciones de oxidación: Formación de silanoles o siloxanos.
Reacciones de reducción: Formación de silanos con diferentes sustituyentes.
Aplicaciones Científicas De Investigación
El 1-Cloro-1,2,2-trimetil-1,2-difenildisilano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor para la síntesis de otros compuestos organosilícicos y como reactivo en varias transformaciones orgánicas.
Biología: Se investiga su posible uso en la modificación de biomoléculas y como componente en sistemas de administración de fármacos.
Medicina: Se explora su posible uso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.
Industria: Se utiliza en la producción de materiales a base de silicona, recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción del 1-Cloro-1,2,2-trimetil-1,2-difenildisilano implica su reactividad con varios nucleófilos y electrófilos. El átomo de cloro en el silicio se puede sustituir fácilmente por nucleófilos, lo que lleva a la formación de nuevos compuestos organosilícicos. El compuesto también puede sufrir reacciones de oxidación y reducción, que modifican aún más su estructura y reactividad. Los objetivos moleculares y las vías involucradas dependen de las reacciones y aplicaciones específicas que se están estudiando.
Comparación Con Compuestos Similares
El 1-Cloro-1,2,2-trimetil-1,2-difenildisilano se puede comparar con otros compuestos organosilícicos similares, como:
1,1-Dimetil-1,2,2-trifenildisilano: Este compuesto tiene una estructura similar pero con un grupo fenilo adicional en lugar de un átomo de cloro.
1,2,2-Trimetil-1,2-difenildisilano: Este compuesto carece del átomo de cloro y solo tiene grupos metilo y fenilo unidos a los átomos de silicio.
Singularidad: La presencia del átomo de cloro en el 1-Cloro-1,2,2-trimetil-1,2-difenildisilano lo hace único en comparación con otros compuestos similares. Este átomo de cloro proporciona un sitio para una mayor modificación química, lo que hace que el compuesto sea versátil para diversas aplicaciones sintéticas.
Lista de compuestos similares:
- 1,1-Dimetil-1,2,2-trifenildisilano
- 1,2,2-Trimetil-1,2-difenildisilano
Propiedades
Número CAS |
118851-96-0 |
|---|---|
Fórmula molecular |
C15H19ClSi2 |
Peso molecular |
290.93 g/mol |
Nombre IUPAC |
chloro-[dimethyl(phenyl)silyl]-methyl-phenylsilane |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,14-10-6-4-7-11-14)18(3,16)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clave InChI |
RAPWOOJFCRALDY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



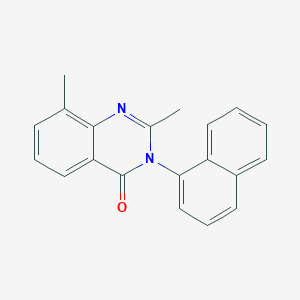
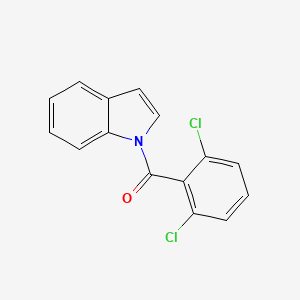
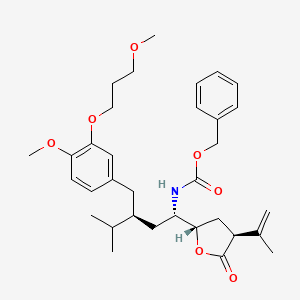


![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)

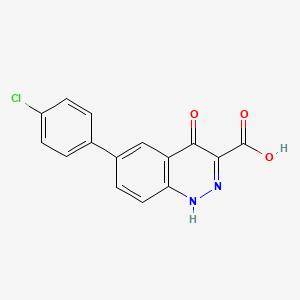

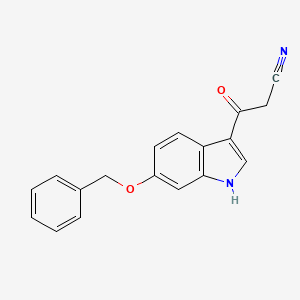


![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
